molecular formula C12H16O2 B1619606 Ethyl isoeugenol CAS No. 7784-67-0

Ethyl isoeugenol

Cat. No. B1619606
CAS RN: 7784-67-0
M. Wt: 192.25 g/mol
InChI Key: AOSKXPFBGRLCEG-UHFFFAOYSA-N
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Description

Ethyl Isoeugenol is a derivative of Eugenol, a phenolic aromatic compound obtained mainly from clove oil . It is known for its antimicrobial and antioxidant properties . It is also a significant dermatologic sensitizer and allergen . It is a propenyl-substituted guaiacol and occurs in the essential oils of plants such as ylang-ylang .


Synthesis Analysis

Ethyl Isoeugenol can be synthesized from Eugenol . The synthesis involves esterification reactions in the hydroxyl group of the Eugenol molecule . Another method involves the use of rhodium trichloride (RhCl3) and absolute ethanol .


Molecular Structure Analysis

The molecular structure of Ethyl Isoeugenol is similar to that of Eugenol, with the presence of an aromatic ring and allyl group . This structure enables it to get functionalized, making it potential for incorporation in polymers .


Chemical Reactions Analysis

Eugenol, from which Ethyl Isoeugenol is derived, has been found to undergo various chemical reactions. For instance, it readily undergoes double displacement reaction with Iron (III) chloride . It also reacts with bromine to form 1,3 – Dibromobutyl benzene and oxygen .


Physical And Chemical Properties Analysis

Eugenol, from which Ethyl Isoeugenol is derived, has several properties such as solubility, toxicity, antimicrobial, and antifungal properties . It is also stable and resistant against factors favorable to microbial colonization .

Scientific Research Applications

Antioxidant and Antibacterial Activities

  • Ethyl isoeugenol exhibits significant antioxidant and antibacterial properties. A study demonstrated that when encapsulated with 2-hydroxypropyl-β-cyclodextrin, ethyl isoeugenol's water solubility and thermal stability were enhanced, leading to improved antioxidant activity and higher antibacterial efficacy against Staphylococcus aureus and Escherichia coli (Siva, Li, Cui, & Lin, 2019).

Anticholinergic and Antidiabetic Effects

  • Ethyl isoeugenol has demonstrated inhibitory effects against metabolic enzymes such as acetylcholinesterase, α-glycosidase, and α-amylase, making it potentially useful in the treatment of metabolic disorders like diabetes and Alzheimer's disease (Topal, 2019).

Interaction with DNA and Protective Effects

  • The compound's interaction with calf thymus DNA (ctDNA) and its protective effect against DNA oxidative damage have been studied. Ethyl isoeugenol binds to ctDNA mainly through hydrogen bonding and van der Waals forces, indicating potential applications in food and drug industries (Wang, Hu, Pan, Zhang, & Gong, 2019).

Antimicrobial Action

  • A study on ethyl isoeugenol's mode of antibacterial action demonstrated that it acts in a non-disruptive, detergent-like manner, causing membrane destabilization and increased fluidity. This suggests its potential as an antimicrobial agent in various applications (Hyldgaard, Mygind, Piotrowska, Foss, & Meyer, 2015).

Antiarthritic Activity

  • Ethyl isoeugenol has shown promising antiarthritic activity in an adjuvant-induced arthritis murine model, indicating its potential as a therapeutic agent for arthritis (Kaur & Sultana, 2012).

Potential in Diabetes Mellitus Treatment

Safety And Hazards

Ethyl Isoeugenol, like Eugenol, may cause skin irritation and serious eye irritation . It may also cause an allergic skin reaction . It is harmful if swallowed .

Future Directions

There is a growing interest in the synthesis and application of polymers produced from renewable and plant-based sources like Eugenol . Future prospects include the development of environmentally friendly, sustainable synthesis approaches that prioritize reducing the environmental footprint in vanillin production .

properties

IUPAC Name

1-ethoxy-2-methoxy-4-[(E)-prop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-6-10-7-8-11(14-5-2)12(9-10)13-3/h4,6-9H,5H2,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSKXPFBGRLCEG-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101250172
Record name 1-Ethoxy-2-methoxy-4-(1E)-1-propen-1-ylbenzene
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Crystalline solid; mild, sweet, balsamic-carnation-like, warm and floral aroma with faintly spicy, vanilla-like undertone
Record name Isoeugenyl ethyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1276/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Almost insoluble in water, miscible in oils, soluble (in ethanol)
Record name Isoeugenyl ethyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1276/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl isoeugenol

CAS RN

137138-52-4, 7784-67-0
Record name 1-Ethoxy-2-methoxy-4-(1E)-1-propen-1-ylbenzene
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Record name Isoeugenyl ethyl ether
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Record name Isoeugenyl ethyl ether, (E)-
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Record name Ethyl isoeugenol
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Record name Benzene, 1-ethoxy-2-methoxy-4-(1-propen-1-yl)-
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Record name 1-Ethoxy-2-methoxy-4-(1E)-1-propen-1-ylbenzene
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Record name 2-methoxy-4-prop-1-enylphenetole
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Record name ISOEUGENYL ETHYL ETHER, (E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
A Oussaïd, A Loupy - Tetrahedron letters, 1997 - Elsevier
… Ethyl isoeugenol and 2-ethoxyanisole could be selectively deethylated using potassium t-butoxide in the presence of crown ether under solvent-free conditions. By addition of ethylene …
FJ Pond, CR Siegfried - Journal of the American Chemical Society, 1903 - ACS Publications
… and ethyl isoeugenol dibromide.The alcohol products resulting from anethol and monobromanethol dibromides, isosafrol and ethyl isoeugenol dibromides,having the general …
Number of citations: 3 0-pubs-acs-org.brum.beds.ac.uk
YH KUO, ST LIN - Chemical and pharmaceutical bulletin, 1993 - jstage.jst.go.jp
… Oxidation of l-arylprop-l-enes by using the reagent system CrO 3—HC104—CH3CN at 0—5 C gave seven products from methyl isoeugenol, five from ethyl isoeugenol, four from benzyl …
Number of citations: 15 www.jstage.jst.go.jp
AS Radhakrishna, SK Suri… - Synthetic …, 1990 - Taylor & Francis
… This reagent smoothly isomerized ethyl eugenol to ethyl isoeugenol at 150C within 15 min. Under the same conditions use of potassium fluoride alone gave very poor yields ( …
YH KUO, LIN Sheng-Tsair - Chem. Pharm. Bull, 1993 - jlc.jst.go.jp
… Oxidation of 1-arylprop-1-enes by using the reagent system CrO3—HClO4-CH3CN at 0—5 C gave seven products from methyl isoeugenol, five from ethyl isoeugenol, four from benzyl …
Number of citations: 0 jlc.jst.go.jp
Y Oka, A Nakamura, H Watanabe… - Chemical senses, 2004 - academic.oup.com
… For example, ethyl isoeugenol (9) was neither an antagonist nor an agonist, suggesting that ORs can discriminate small differences in an odorant molecule. This information will be of …
Number of citations: 75 0-academic-oup-com.brum.beds.ac.uk
R ten Have, IMCM Rietjens, S Hartmans… - FEBS …, 1998 - Wiley Online Library
… Literature data on O-ethyl isoeugenol show that the latter is cleaved by LiP to the corresponding benzaldehyde [12], whereas it was observed that isoeugenol was polymerised to a …
DEF Armstead - Journal of chemical education, 1991 - ACS Publications
… This may be separated from the ethyl isoeugenol by column chromatography (silica gel 60-120 mesh, ether/methanol (200:10) eluant); the ethyl isoeugenol elutes first. Final purification …
Number of citations: 1 0-pubs-acs-org.brum.beds.ac.uk
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. Isoeugenyl ethyl ether was evaluated for genotoxicity, repeated dose toxicity, …
SML Pinto, Y Rivera… - Journal of Medical …, 2019 - microbiologyresearch.org
… rubrum with O-ethyl isoeugenol (6) and its butyl analogue (8). The inhibition of the mycelial radial growth of this dermatophyte occurred in parallel with the inhibition of pigment …
Number of citations: 6 www.microbiologyresearch.org

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